(-)-Chelidonine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chelidonine involves several steps, starting with the preparation of urethane and benzyl bromide. The urethane is obtained by hydrolyzing 5,6-dihydro-2H-cyclobuta[f][1,3]benzodioxole-5-carbonitrile to generate carboxylic acid, which undergoes Curtius degradation to yield crude isocyanate. The reaction of crude isocyanate with benzyl alcohol produces urethane . Benzyl bromide is synthesized by converting 2,3-methylenedioxybenzaldehyde to 1,2,3,4-tetrahydro-7,8-methylenedioxyisoquinol through successive Hofmann and von Braun degradations . The condensation of urethane and benzyl bromide leads to the formation of Chelidonine .
Industrial Production Methods: Industrial production of Chelidonine typically involves extraction from Chelidonium majus using acid alcohol, followed by ion exchange and purification processes . This method ensures the efficient isolation of Chelidonine in large quantities for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: Chelidonine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Chelidonine can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often require nucleophiles like halides or amines under basic conditions.
Major Products: The major products formed from these reactions include derivatives of Chelidonine with modified functional groups, which can exhibit different pharmacological properties .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other benzophenanthridine alkaloids.
Biology: Investigated for its role in inducing apoptosis in cancer cells and inhibiting cell proliferation.
Medicine: Utilized for its analgesic properties in treating pain and its antitumor activity in cancer therapy.
Industry: Employed in the development of antimicrobial agents and natural product-based pharmaceuticals.
Mechanism of Action
Chelidonine exerts its effects through multiple mechanisms:
Comparison with Similar Compounds
Chelidonine is unique among benzophenanthridine alkaloids due to its specific pharmacological profile. Similar compounds include:
Chelerythrine: Known for its potent protein kinase C inhibition.
Sanguinarine: Exhibits strong antimicrobial and anticancer activities.
Coptisine: Primarily used for its antimicrobial properties.
Chelidonine stands out for its combined analgesic, antitumor, and cholinesterase inhibitory activities, making it a valuable compound in both research and therapeutic applications .
Properties
IUPAC Name |
(1R,12R,13S)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-21-7-13-11(2-3-15-20(13)26-9-23-15)18-14(22)4-10-5-16-17(25-8-24-16)6-12(10)19(18)21/h2-3,5-6,14,18-19,22H,4,7-9H2,1H3/t14-,18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKISGDRQRSCII-ZMYBRWDISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC3=C2OCO3)C4C1C5=CC6=C(C=C5CC4O)OCO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC2=C(C=CC3=C2OCO3)[C@H]4[C@@H]1C5=CC6=C(C=C5C[C@H]4O)OCO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88200-01-5 | |
Record name | Chelidonine, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088200015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CHELIDONINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S56Z5L310W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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